Product packaging for 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol(Cat. No.:CAS No. 1443652-82-1)

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2841413
CAS No.: 1443652-82-1
M. Wt: 231.064
InChI Key: VNHCTVQRWNANTI-UHFFFAOYSA-N
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Description

Significance of Indane and Indenone Derivatives in Contemporary Chemical Research

Indane and indenone derivatives are recognized for their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. The rigid bicyclic structure of the indane core provides a well-defined three-dimensional arrangement for appended functional groups, which is a desirable feature in the design of molecules that interact with biological targets such as enzymes and receptors.

In medicinal chemistry, the indane scaffold is a key component of several approved drugs. For instance, the antiviral drug Indinavir, used in the treatment of HIV/AIDS, features a substituted indane moiety. This highlights the value of the indane core in constructing complex and therapeutically relevant molecules. Furthermore, various indanone derivatives have been investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.

Indenone derivatives, with their conjugated enone system, are valuable precursors in a multitude of organic transformations. They can participate in cycloaddition reactions, conjugate additions, and various metal-catalyzed cross-coupling reactions, allowing for the construction of complex polycyclic systems. The strategic placement of substituents on the indenone core can direct the stereochemical outcome of these reactions, making them powerful tools in asymmetric synthesis.

Contextualizing the 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol Core within Modern Synthetic Chemistry

The specific compound, this compound, is best understood as a functionalized building block within the broader family of halogenated indane derivatives. The presence of both a bromine and a fluorine atom on the aromatic ring provides distinct opportunities for further chemical modification. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstone reactions in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, on the other hand, can significantly alter the physicochemical properties of the molecule, including its lipophilicity and metabolic stability, which are critical parameters in drug design.

The hydroxyl group at the 1-position of the indane core introduces a chiral center, meaning the compound can exist as two enantiomers. The ability to synthesize and isolate single enantiomers of this compound is of paramount importance for its potential applications in asymmetric synthesis and as a chiral ligand or a precursor to biologically active molecules where stereochemistry is crucial for activity.

The synthesis of this compound is intrinsically linked to its corresponding ketone, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. The reduction of this indenone is the final and key step in obtaining the target alcohol. The properties and reactivity of the precursor ketone are therefore central to understanding the synthesis and potential of the final alcohol product.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, a significant amount can be inferred from the synthesis of its precursor and the general chemistry of related compounds.

Synthesis of the Precursor: 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

The synthesis of the precursor ketone is a critical first step. Based on established synthetic methodologies for halogenated indanones, a plausible route would involve a Friedel-Crafts acylation reaction. For example, a suitably substituted phenylpropanoic acid could be cyclized in the presence of a strong acid or a Lewis acid catalyst. A general synthesis for a 4-bromo-1-indanone (B57769) starts from 3-(2-bromophenyl)propanoic acid, which is treated with thionyl chloride to form the acid chloride, followed by intramolecular Friedel-Crafts acylation using aluminum chloride. chemicalbook.com

A more specific approach to a bromo-substituted indanone has been demonstrated in the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov In this case, the bromination was achieved using N-bromosuccinimide (NBS) on the pre-existing 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov This suggests that direct bromination of a fluoro-indenone could also be a viable synthetic strategy.

The table below outlines the key reactants and reagents that could be involved in the synthesis of the precursor ketone.

Reactant/Reagent Plausible Role in Synthesis
Substituted phenylpropanoic acidStarting material for Friedel-Crafts cyclization
Thionyl chloride (SOCl₂)Conversion of carboxylic acid to acid chloride
Aluminum chloride (AlCl₃)Lewis acid catalyst for Friedel-Crafts acylation
Fluoro-indenonePrecursor for direct bromination
N-bromosuccinimide (NBS)Brominating agent

Reduction to this compound

The conversion of the ketone, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, to the target alcohol is a standard reduction reaction. Several methods are available for this transformation, with the choice of reagent influencing the stereochemical outcome if a chiral product is desired.

Common Reduction Methods:

Sodium Borohydride (B1222165) (NaBH₄) Reduction: This is a widely used and relatively mild reducing agent for aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. This method is generally not stereoselective and would produce a racemic mixture of the two enantiomers of the alcohol.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.orglibretexts.org Catalytic hydrogenation of ketones yields the corresponding secondary alcohols. chemistrytalk.org Similar to sodium borohydride reduction, standard catalytic hydrogenation would likely result in a racemic product. Asymmetric hydrogenation, using a chiral catalyst, could be employed to produce an enantiomerically enriched product.

The table below summarizes the common reduction methods.

Reduction Method Reagents Typical Outcome
Sodium Borohydride ReductionNaBH₄, Methanol/EthanolRacemic alcohol
Catalytic HydrogenationH₂, Pd/C or PtO₂Racemic alcohol
Asymmetric Catalytic HydrogenationH₂, Chiral CatalystEnantiomerically enriched alcohol

This compound stands as a molecule of significant synthetic potential, largely due to the strategic placement of its functional groups on the robust indane scaffold. While direct research on this specific compound is not extensively documented, its synthesis can be confidently predicted based on well-established chemical transformations. The true value of this compound lies in its capacity as a versatile building block. The bromine and fluorine atoms offer handles for a variety of chemical modifications, while the chiral alcohol functionality opens avenues for asymmetric synthesis and the creation of stereochemically complex molecules. As the demand for novel and sophisticated organic molecules continues to grow, particularly in the pharmaceutical and materials science sectors, the strategic importance of compounds like this compound is set to increase, making it a valuable target for future synthetic endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO B2841413 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1443652-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHCTVQRWNANTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol and Its Analogs

Retrosynthetic Analysis of the 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol Core

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary disconnection is at the C1-hydroxyl group, leading back to the corresponding indenone, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. This ketone is a key intermediate that can be accessed through various cyclization strategies. The indenone itself can be disconnected via a Friedel-Crafts acylation, suggesting a substituted phenylpropanoyl chloride as a precursor. This approach allows for the introduction of the bromo and fluoro substituents on the aromatic ring at an early stage.

Another retrosynthetic pathway involves the construction of the indane ring system from appropriately substituted precursors. This could involve an intramolecular cyclization of a trifluoromethylated β-phenyl ketone or a related substrate. mdpi.com The hydroxyl group can be introduced stereoselectively through the reduction of the indenone precursor. Thinking in the forward direction, the synthesis of the target alcohol can be achieved by reducing the corresponding ketone. youtube.com

Total Synthesis Approaches to Substituted Indenols and Indenones

The total synthesis of substituted indenols and indenones, including this compound, often relies on the initial construction of the corresponding indenone.

A common and effective method for the synthesis of 4-bromo-1-indanone (B57769), a related precursor, involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. chemicalbook.com This is typically achieved by converting the carboxylic acid to its corresponding acid chloride using thionyl chloride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. chemicalbook.com This general strategy can be adapted for the synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one from a suitably substituted 3-phenylpropanoic acid derivative.

The reduction of the indenone precursor to the corresponding indenol is a critical step. Various reducing agents can be employed to achieve this transformation. The choice of reagent can influence the stereoselectivity of the reaction, which is particularly important when chiral indenols are the target.

The development of asymmetric and enantioselective routes to chiral indenols is of significant interest. uwindsor.carsc.org Asymmetric synthesis aims to produce a chiral product from an achiral or prochiral starting material in unequal amounts of stereoisomers. uwindsor.ca One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. chiralpedia.com For instance, a palladium(II)-catalyzed asymmetric annulation of 2-formylboronic acids with internal alkynes using a chiral phosphinooxazoline ligand has been shown to produce a variety of optically active 2,3-disubstituted indenols in high yields and with excellent enantioselectivities. acs.org

Another strategy is the enantioselective reduction of a prochiral indenone. This can be achieved using chiral reducing agents or a combination of an achiral reducing agent with a chiral catalyst. These methods allow for the preparation of enantiomerically enriched indenols, which are valuable building blocks in medicinal chemistry. chiralpedia.comiupac.org The use of chiral auxiliaries is another established method in asymmetric synthesis. nih.gov

Electrochemical methods offer an alternative and often milder approach to the synthesis of indane derivatives. mdpi.com Electrochemical synthesis can be used to generate reactive intermediates in a controlled manner, leading to the formation of complex molecules. documentsdelivered.comnih.gov For example, the electrochemical oxidation of catechols in the presence of 2-aryl-1,3-indandiones as nucleophiles has been used to synthesize new 1,3-indandione (B147059) derivatives. nih.gov While not directly applied to this compound, these methods demonstrate the potential of electrochemistry in constructing and functionalizing the indane core. mdpi.comnih.gov

Novel Methodologies for Introducing Halogen and Hydroxyl Functionalities

The precise introduction of halogen and hydroxyl groups onto the indane skeleton is crucial for synthesizing the target compound and its analogs.

Achieving regioselectivity in the bromination and fluorination of indane systems is a significant synthetic challenge. numberanalytics.com The position of the incoming halogen is influenced by the electronic and steric properties of the substituents already present on the indane ring. numberanalytics.com

For bromination, various reagents and conditions have been developed. mdpi.com The reaction of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature results in the formation of a 2,4-dibromo compound. nih.govresearchgate.net However, by carrying out the reaction in the presence of a base like potassium hydroxide (B78521) at a lower temperature, a monobrominated product, 4-bromo-5,6-dimethoxyindan-1-one, can be obtained regioselectively. nih.govresearchgate.net These findings suggest that the reaction conditions can be tuned to control the regiochemical outcome of bromination on the indane core.

Regioselective fluorination is also a key transformation. numberanalytics.com Electrophilic fluorinating agents are commonly used to introduce fluorine onto aromatic rings. The directing effects of the existing substituents on the indane ring play a crucial role in determining the site of fluorination. numberanalytics.com

Data Tables

Table 1: Regioselective Bromination of Substituted Indan-1-ones

Starting MaterialBrominating AgentConditionsProduct(s)Yield (%)Reference
5,6-Dimethoxyindan-1-oneBr₂Acetic acid, room temp.2,4-Dibromo-5,6-dimethoxyindan-1-one95 nih.gov, researchgate.net
5,6-Dimethoxyindan-1-oneBr₂KOH, ~0 °C4-Bromo-5,6-dimethoxyindan-1-one81 nih.gov, researchgate.net
5,6-Dihydroxyindan-1-oneBr₂Acetic acid, room temp.4,7-Dibromo-5,6-dihydroxyindan-1-one- nih.gov
5,6-Dihydroxyindan-1-oneBr₂KOH, ~0 °C4,7-Dibromo-5,6-dihydroxyindan-1-one- nih.gov
Indan-1-oneBr₂Acetic acid, room temp.2-Bromoindan-1-one84 mdpi.com
Indan-1-oneBr₂KOH, room temp.2,2-Dibromoindan-1-one67 mdpi.com
5,6-Difluoroindan-1-oneBr₂Acetic acid2-Bromo-5,6-difluoroindan-1-one65 mdpi.com
5,6-Difluoroindan-1-oneBr₂KOH2,2-Dibromo-5,6-difluoroindan-1-one84 mdpi.com

This table summarizes the outcomes of various bromination reactions on substituted indan-1-one systems, highlighting the influence of reaction conditions on regioselectivity.

Stereoselective Reduction of Substituted Indenones to Indenols

The conversion of prochiral substituted indenones to chiral indenols is a cornerstone of modern asymmetric synthesis. A variety of chiral reducing agents and catalytic systems have been developed to achieve high enantioselectivity in this transformation. These methods are broadly applicable to a range of substituted indenones, including those bearing halogen atoms.

One prominent approach involves the use of chiral oxazaborolidine catalysts , often in conjunction with a stoichiometric borane (B79455) source. This method, known as the Corey-Bakshi-Shibata (CBS) reduction, has proven effective for the asymmetric reduction of various ketones. For instance, the asymmetric borane reduction of 2-p-toluenesulfonyloxy-1-indanone using an N-ethyl-N-isopropylaniline–borane complex as the borane carrier, catalyzed by a CBS-oxazaborolidine, has been successfully employed to synthesize (1S,2S)-trans-2-bromo-1-indanol with a notable 87% enantiomeric excess (ee). google.com This demonstrates the applicability of such systems to halogenated indanones.

Another powerful strategy is catalytic asymmetric transfer hydrogenation (ATH) . This technique typically utilizes a chiral transition metal catalyst, such as a ruthenium or iridium complex, with a hydrogen donor like isopropanol (B130326) or formic acid. The enantioselectivity of these reactions is often influenced by the chiral ligands coordinated to the metal center. For example, a recoverable dendrimeric-supported prolinol has been used as a catalyst in the asymmetric reduction of indanones, yielding separable cis and trans isomers with up to 97% ee. researchgate.net While not specific to di-halogenated indanones, the high efficiency of this catalyst suggests its potential applicability.

Furthermore, biocatalysis offers an environmentally friendly and highly selective alternative. Enzymes such as alcohol dehydrogenases have been utilized for the stereoselective reduction of ketones. nih.gov The substrate scope for these enzymes is continually expanding, and they represent a promising avenue for the synthesis of chiral halogenated indanols.

The choice of reducing agent and catalyst system can be tailored to achieve the desired stereochemical outcome for a given substituted indenone. The electronic effects of the bromo and fluoro substituents in 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one would likely influence the reactivity and the stereochemical course of the reduction, necessitating careful optimization of reaction conditions.

Method Catalyst/Reagent Substrate Example Enantiomeric Excess (ee)
Asymmetric Borane ReductionCBS-oxazaborolidine2-p-toluenesulfonyloxy-1-indanone87%
Asymmetric Transfer HydrogenationDendrimeric supported prolinolIndanonesup to 97%
BiocatalysisAlcohol DehydrogenasesVarious ketonesHigh

Catalytic Approaches in the Preparation of Functionalized Indanols

The preparation of functionalized indanols, including this compound, is not limited to the reduction of pre-formed indenones. Broader catalytic strategies can be employed to construct the indanol framework with the desired functional groups in a controlled manner.

Transition metal-catalyzed annulation reactions are a powerful tool for the synthesis of the indenone precursors themselves. nih.gov For example, rhodium-catalyzed C-H activation and cascade reactions of benzimidates and alkenes can produce diverse difunctionalized indenones. nih.gov Such methods could potentially be adapted to incorporate bromo and fluoro substituents at specific positions.

Once the functionalized indanone is obtained, various catalytic reduction methods, as discussed in the previous section, can be applied. The development of chiral transition metal catalysts remains a very active area of research. nih.gov Chiral phosphine (B1218219) ligands, for instance, are widely used in asymmetric hydrogenation. nih.gov The design of these ligands is crucial for achieving high stereoselectivity.

Moreover, organocatalysis has emerged as a significant field in asymmetric synthesis. Chiral organic molecules can catalyze a wide range of transformations, including reductions. Chiral phosphoric acids, for example, have been shown to be effective catalysts in asymmetric hydrogenations. unl.edu

The synthesis of highly substituted indanols can also be approached through multi-step sequences that involve catalytic transformations. For instance, a palladium-catalyzed cross-coupling reaction could be used to introduce one of the halogen substituents onto an existing indanone or indanol scaffold, although controlling the regioselectivity of such a reaction would be a key challenge.

Catalytic Approach Description Potential Application
Transition Metal-Catalyzed AnnulationConstruction of the indenone ring system via C-H activation and cyclization.Synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one.
Asymmetric (Transfer) HydrogenationEnantioselective reduction of the indenone to the indanol using chiral metal catalysts.Stereoselective synthesis of this compound.
OrganocatalysisUse of small chiral organic molecules to catalyze the asymmetric reduction.Alternative to metal-based catalysts for the stereoselective reduction step.
Cross-Coupling ReactionsIntroduction of functional groups, such as halogens, onto the indane scaffold.Late-stage functionalization to introduce the bromo or fluoro substituent.

Chemical Reactivity and Transformations of 4 Bromo 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Reactions Involving the Hydroxyl Group: Derivatization and Functional Group Interconversions

The secondary alcohol moiety in 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol is a prime site for a variety of chemical transformations. These reactions are fundamental for modifying the compound's physical properties and for creating intermediates for further synthesis.

Key reactions include:

Esterification: The hydroxyl group can readily react with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters. This is a common strategy for protecting the alcohol functionality during subsequent reaction steps.

Etherification: Formation of ethers, such as a methoxy (B1213986) or benzyloxy ether, can be achieved under Williamson ether synthesis conditions. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the parent ketone, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. A wide range of oxidizing agents can be employed, from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods like the Swern or Dess-Martin periodinane oxidations.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate is then susceptible to nucleophilic substitution (SN2), allowing for the introduction of various other functional groups with inversion of stereochemistry. Direct conversion to a halide (e.g., chloride or bromide) is also feasible using reagents like thionyl chloride or phosphorus tribromide.

Reaction TypeTypical ReagentsProduct Functional Group
EsterificationAcetyl chloride, PyridineEster (-OAc)
EtherificationNaH, Methyl iodideEther (-OMe)
OxidationPyridinium chlorochromate (PCC)Ketone (=O)
SulfonylationTosyl chloride, PyridineTosylate (-OTs)
HalogenationThionyl chloride (SOCl₂)Chloride (-Cl)

Reactivity of the Bromine Substituent: Cross-Coupling Reactions and Organometallic Transformations

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for building more complex molecular architectures.

The most significant transformation is the Suzuki-Miyaura reaction . nih.gov This involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is highly valued for its tolerance of a wide range of functional groups, including the hydroxyl group present in the indanol ring, making it an ideal method for introducing new aryl or vinyl substituents at the 4-position.

Table of Expected Suzuki-Miyaura Coupling Reactions

Boronic Acid Partner Palladium Catalyst Base Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 5-fluoro-4-phenyl-2,3-dihydro-1H-inden-1-ol
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 5-fluoro-4-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-ol

Other important cross-coupling reactions applicable to the bromo-substituent include:

Heck Reaction: Coupling with an alkene to form a new substituted alkene.

Sonogashira Reaction: Coupling with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with an amine.

Beyond cross-coupling, the bromine atom allows for organometallic transformations. Reaction with strong bases like n-butyllithium or Grignard reagents can lead to a lithium-halogen exchange or the formation of a Grignard reagent, respectively. The resulting organometallic species is a potent nucleophile that can react with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to install a new functional group at the 4-position.

Transformations of the 2,3-Dihydro-1H-indene Ring System

The indane scaffold itself can undergo various modifications, although these reactions are generally less common than those involving the primary functional groups.

The aliphatic portion of the indane ring contains methylene (B1212753) groups at the 2- and 3-positions. While generally less reactive than other parts of the molecule, the C-2 position, being adjacent to the aromatic ring and the carbon bearing the hydroxyl group, can be a site for functionalization. For instance, after oxidation of the alcohol to the corresponding indanone, the resulting α-methylene group becomes acidic and can be deprotonated to form an enolate. This enolate can then react with electrophiles, allowing for alkylation or other modifications at the C-2 position.

While theoretically possible, ring expansion or contraction reactions of the indane system in this compound are not commonly reported and would require specific and often harsh reaction conditions. Such transformations are highly substrate-dependent and would likely involve multi-step sequences, for example, through rearrangement of carbocation intermediates or via specific photochemical reactions. General reviews on the chemistry of indanones show pathways for skeletal rearrangements, but these are not directly applicable to the alcohol without prior functionalization. nih.gov

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for this compound are not available in the current body of scientific literature. However, the mechanisms of its principal reactions are well-understood from extensive studies on analogous systems.

For the Suzuki-Miyaura reaction , the catalytic cycle is widely accepted to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indanol, forming a Pd(II) intermediate.

Transmetalation: The boronic acid, activated by the base, transfers its organic group (e.g., a phenyl ring) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

For reactions at the hydroxyl group, such as an SN2 reaction on a derived tosylate, the mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of its stereochemical configuration.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, would provide a complete picture of the atomic connectivity and stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would feature two signals corresponding to the protons at the C6 and C7 positions. Due to the influence of the adjacent fluorine and bromine atoms, these protons would exhibit complex splitting patterns. The proton at C6 would likely appear as a doublet of doublets due to coupling with the C7 proton (³JHH) and the fluorine atom at C5 (⁴JHF). The proton at C7 would appear as a doublet, coupling only with the C6 proton.

In the aliphatic region, the proton on the carbon bearing the hydroxyl group (C1-H) would appear as a triplet, coupled to the two protons at C2. The protons on C2 and C3 would show more complex multiplets due to both geminal and vicinal coupling. The presence of the chiral center at C1 makes the two protons on C2 diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display nine unique carbon signals, corresponding to each carbon atom in the molecule's asymmetric structure. The chemical shifts would be significantly influenced by the attached substituents. The carbon atom bonded to the bromine (C4) and the carbon bonded to the fluorine (C5) would be readily identifiable due to the large deshielding and shielding effects of halogens. The C-F bond, in particular, would exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR. The carbon bearing the hydroxyl group (C1) would resonate in the typical range for secondary alcohols (approx. 70-80 ppm).

¹⁹F NMR Spectroscopy: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a crucial technique for characterizing fluorinated organic compounds. huji.ac.ilnih.gov The spectrum for this compound is expected to show a single resonance for the fluorine atom at C5. huji.ac.il This signal would likely be split into a multiplet due to coupling with the aromatic proton at C6 (³JHF) and potentially a weaker long-range coupling with the proton at C7 (⁴JHF). nih.gov

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the aliphatic five-membered ring and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Note: These are estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Predicted Couplings (Hz)
1~5.3 (t)~75³J(H1,H2) ≈ 6-8
2~2.2 (m), ~2.6 (m)~38²J(H2a,H2b), ³J(H2,H1), ³J(H2,H3)
3~3.0 (m)~30²J(H3a,H3b), ³J(H3,H2)
3a-~145-
4-~118-
5-~160 (d)¹J(C5,F19) ≈ 240-250
6~7.4 (dd)~115 (d)³J(H6,H7) ≈ 8-9, ⁴J(H6,F19) ≈ 4-6
7~7.2 (d)~128³J(H7,H6) ≈ 8-9
7a-~148-

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹ for the aliphatic CH₂ groups and 3000-3100 cm⁻¹ for the aromatic C-H bonds. The aromatic C=C stretching vibrations are expected to produce several sharp peaks in the 1450-1600 cm⁻¹ region. The spectrum would also contain characteristic bands for the C-F and C-Br stretching vibrations, typically found in the 1000-1200 cm⁻¹ and 500-650 cm⁻¹ regions, respectively. The C-O stretching vibration of the secondary alcohol would likely be observed around 1050-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching vibrations are expected to be strong, providing clear signals in the 1450-1600 cm⁻¹ range. The symmetric vibrations of the substituted benzene (B151609) ring would also be prominent. The C-Br bond often gives a strong Raman signal, making it a useful diagnostic tool.

Table 2: Predicted Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
O-H StretchAlcohol3200-3600Strong, Broad / Weak
C-H StretchAromatic3000-3100Medium / Strong
C-H StretchAliphatic (CH₂)2850-3000Medium / Medium
C=C StretchAromatic Ring1450-1600Medium-Strong / Strong
C-F StretchAryl Fluoride1000-1200Strong / Weak
C-O StretchSecondary Alcohol1050-1100Strong / Medium
C-Br StretchAryl Bromide500-650Strong / Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule and for gaining insight into its structure through fragmentation analysis. Using a technique like electrospray ionization (ESI), HRMS can provide a mass measurement with high accuracy (typically < 5 ppm error), allowing for the unambiguous determination of the molecular formula, C₉H₈BrFO.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for alcohols and alkyl halides. libretexts.orgmiamioh.edu A primary fragmentation step would be the loss of a water molecule (H₂O, 18 Da) from the alcohol moiety, leading to a significant [M-H₂O]⁺ ion. libretexts.org Subsequent fragmentations could involve the loss of the bromine radical (•Br, 79/81 Da) or the fluorine atom. Alpha-cleavage adjacent to the oxygen atom is also a common pathway for alcohols.

Table 3: Predicted HRMS Data and Fragmentation

Ion/FragmentFormulaCalculated Monoisotopic Mass (Da)Description
[M]⁺•[C₉H₈⁷⁹BrFO]⁺•229.9793Molecular Ion (⁷⁹Br isotope)
[M+2]⁺•[C₉H₈⁸¹BrFO]⁺•231.9773Molecular Ion (⁸¹Br isotope)
[M-H₂O]⁺•[C₉H₆⁷⁹BrF]⁺•211.9688Loss of water
[M-Br]⁺[C₉H₈FO]⁺151.0559Loss of bromine radical
[M-H₂O-Br]⁺[C₉H₆F]⁺133.0454Loss of water and bromine radical

X-ray Crystallography for Solid-State Molecular Structure Determination of Analogs

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry in the solid state. While a crystal structure for this compound is not reported, analysis of the closely related analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, reveals key structural features that can be extrapolated. nih.gov

In the structure of this analog, the dihydroindene ring system is nearly planar, with only a slight twist in the saturated five-membered ring. nih.gov A similar planarity is expected for the target molecule. In the solid state, the hydroxyl group of this compound would be expected to participate in intermolecular hydrogen bonding, forming chains or dimers that influence the crystal packing. Other non-covalent interactions, such as π-stacking between the aromatic rings and potential halogen bonding involving the bromine atom, could also play a significant role in the supramolecular architecture.

Chiroptical Spectroscopy for Absolute Configuration Determination

The C1 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R) and (S). Chiroptical techniques, such as electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a specific enantiomer. nih.gov

These techniques measure the differential absorption of left- and right-circularly polarized light. nih.gov Studies on the parent compound, (S)-1-indanol, have shown that VCD, in combination with quantum chemical calculations, is a powerful method for elucidating its chiral molecular structure, including conformations related to ring puckering and hydroxyl group orientation. acs.orgnih.gov A similar approach could be applied to this compound. By comparing the experimentally measured ECD or VCD spectrum of an enantiomerically pure sample to the spectra predicted by theoretical calculations for the (R) and (S) configurations, the absolute stereochemistry at C1 can be unambiguously assigned. acs.orgnih.gov

Theoretical and Computational Chemistry Studies of 4 Bromo 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov A typical DFT study on 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol would begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such calculations on halogenated organic compounds. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. researchgate.net For this compound, the distribution of the HOMO and LUMO would likely be influenced by the electronegative halogen and oxygen atoms, concentrating electron density in specific regions and defining sites susceptible to electrophilic or nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Properties This table illustrates the type of data that would be generated from an FMO analysis. The values are representative and not actual calculated data for the specified molecule.

OrbitalEnergy (eV)Description
LUMO+1-0.5Higher energy unoccupied orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital; electron acceptor region
HOMO-6.5Highest Occupied Molecular Orbital; electron donor region
HOMO-1-7.1Lower energy occupied orbital

HOMO-LUMO Gap (ΔE): 5.3 eV


Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to identify regions of varying charge. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. walisongo.ac.idyoutube.com

For this compound, an MEP map would be expected to show significant negative potential (red) around the highly electronegative oxygen, fluorine, and, to a lesser extent, bromine atoms. Positive potential (blue) would likely be concentrated around the hydroxyl hydrogen and potentially on the carbon atoms of the aromatic ring due to the electron-withdrawing effects of the substituents. This visualization provides a clear and intuitive guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. sci-hub.sewisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. researchgate.net

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). For the target molecule, NBO analysis could elucidate the nature of the C-Br, C-F, C-O, and O-H bonds, quantify the charge on each atom, and reveal intramolecular interactions, such as hydrogen bonding or stabilizing delocalizations between the lone pairs on the oxygen and halogen atoms and the π-system of the benzene (B151609) ring.

Illustrative Data Table: NBO Donor-Acceptor Interactions This table illustrates the type of data that would be generated from an NBO analysis. The interactions and energies are representative examples and not actual calculated data.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O)σ(C-H)1.5
LP (F)π(C=C)ring0.8
σ(C-C)σ*(C-Br)2.1

Computational Prediction of Spectroscopic Properties (e.g., Vibrational, UV-Vis, NMR Chemical Shifts)

Computational methods are widely used to predict and help interpret various types of molecular spectra. rsc.orgbohrium.com DFT calculations can provide valuable insights into the spectroscopic signatures of this compound.

Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra are invaluable for assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions (e.g., O-H stretch, C-F stretch, aromatic C-H bends). nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in a UV-Vis spectrum. researchgate.net This analysis can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., π → π* or n → π*).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for nuclei like 1H and 13C. researchgate.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra and confirm the molecular structure.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. smu.eduresearchgate.net By mapping the potential energy surface, chemists can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energies required for a reaction to proceed. rsc.org

For this compound, computational studies could be used to model its synthesis or its participation in subsequent reactions. For example, the mechanism of its formation via the reduction of the corresponding ketone, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, could be elucidated. This would involve locating the transition state for the hydride attack on the carbonyl carbon and calculating the reaction's energy profile to understand its kinetics and thermodynamics.

Conformational Analysis and Stereochemical Stability Investigations

Molecules that are not entirely rigid can exist in multiple spatial arrangements called conformations. The five-membered ring in the 2,3-dihydro-1H-inden-1-ol scaffold is not planar and can adopt different puckered conformations, such as an envelope or twist form. researchgate.net The orientation of the hydroxyl group (axial vs. equatorial) further increases the number of possible conformers.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Fluorinated and Brominated Indane Derivatives

The indane core of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol, substituted with both a bromine and a fluorine atom, provides a foundational scaffold for creating a variety of complex derivatives. The hydroxyl group can be readily oxidized back to the parent ketone, or it can be transformed into other functional groups (e.g., amines, ethers, esters) to build complexity. The bromine atom is a key handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkyl, or acetylenic substituents at the 4-position. The fluorine atom, being relatively inert to these reactions, remains on the aromatic ring, imparting unique electronic properties to the final molecule.

Table 1: Potential Transformations of this compound

Functional Group Reaction Type Potential Outcome
Hydroxyl (-OH) Oxidation (e.g., with PCC, DMP) Formation of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Hydroxyl (-OH) Etherification (e.g., Williamson synthesis) Introduction of alkoxy groups
Hydroxyl (-OH) Esterification (e.g., with acyl chlorides) Formation of ester derivatives
Hydroxyl (-OH) Nucleophilic Substitution (e.g., Mitsunobu reaction) Introduction of azides, amines, etc.
Bromo (-Br) Suzuki Coupling Formation of a C-C bond with boronic acids
Bromo (-Br) Sonogashira Coupling Formation of a C-C bond with terminal alkynes
Bromo (-Br) Buchwald-Hartwig Amination Formation of a C-N bond with amines

Role in the Construction of Diverse Heterocyclic Compounds

This indanol derivative can serve as a starting material for the synthesis of various fused heterocyclic systems. For instance, the indane framework can be chemically manipulated to form part of a larger ring system. The hydroxyl group, along with the adjacent aliphatic protons, could participate in condensation or cyclization reactions. For example, reaction with hydrazines could potentially lead to the formation of indeno[1,2-c]pyrazoles, which are known to possess a range of biological activities. The strategic placement of the bromo and fluoro substituents would result in halogenated heterocyclic products that are otherwise difficult to synthesize.

Strategic Intermediate for the Development of Pharmacologically Relevant Scaffolds

The substituted indane scaffold is a common motif in many pharmacologically active compounds. The combination of a fluorine atom (often used to block metabolic pathways or enhance binding affinity) and a bromine atom (a versatile synthetic handle) makes this compound a promising intermediate for drug discovery. The hydroxyl group provides a point for attaching various pharmacophores. For instance, similar brominated indanone structures have been investigated as precursors for kinase inhibitors, where the indane core serves as a scaffold to orient functional groups for optimal interaction with the kinase hinge region. nih.gov By converting the hydroxyl group to an amine or other hydrogen-bonding moiety, and using the bromine for cross-coupling, medicinal chemists could systematically explore the structure-activity relationship (SAR) of new indane-based therapeutic agents.

Integration into Materials Chemistry Research and Development for Novel Functional Materials

In the field of materials science, aromatic and fluorinated compounds are of significant interest for creating novel functional materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The fluorinated indane core of this compound could be incorporated into larger conjugated systems. The bromine atom allows for the facile extension of conjugation through cross-coupling reactions, a key step in building polymers or dendrimers. The fluorine atom can enhance the thermal stability and electron-accepting properties of the resulting material, which are desirable characteristics for electronic applications. The hydroxyl group offers a site for polymerization or for attachment to a substrate surface.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol, and how are reaction conditions optimized?

  • Methodology : Synthesis often involves halogenation and hydroxylation steps. For example, bromo-fluoro-indenols can be synthesized via reduction of ketone precursors (e.g., 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one) using NaBH₄ in alcohol solvents under inert conditions . Fluorination may employ agents like Selectfluor . Optimization includes solvent choice (e.g., methanol/ethanol), temperature control (0–25°C), and purification via chromatography .

Q. How is structural characterization performed for this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. For example, COSY and HSQC experiments resolve coupling patterns, while NOE studies (e.g., DPFGSE-NOE) differentiate stereoisomers . Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) validate molecular weight and spatial arrangement .

Q. What are the common chemical reactions involving the hydroxyl and halogen groups?

  • Methodology : The hydroxyl group undergoes oxidation (e.g., KMnO₄ → ketone) or protection (silylation/acylation). Bromine participates in Suzuki couplings or nucleophilic substitutions (e.g., Br→NH₂ using NH₃/NaNH₂) . Fluorine’s electron-withdrawing effects enhance electrophilic aromatic substitution regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for halogenated indenols?

  • Methodology : Discrepancies (e.g., (R) vs. (S) configurations) are addressed via enzymatic resolution. Burkholderia cepacia lipase catalyzes kinetic resolution of racemic mixtures, enabling isolation of enantiopure products . Chiral HPLC or circular dichroism (CD) further validates absolute configuration .

Q. What computational approaches predict the biological activity of 4-bromo-5-fluoro derivatives?

  • Methodology : QSAR models correlate substituent effects (e.g., bromine’s hydrophobicity, fluorine’s electronegativity) with bioactivity. Docking simulations (AutoDock Vina) assess binding affinity to targets like kinases or GPCRs, guided by structural analogs’ data (e.g., antimicrobial/anticancer activities) .

Q. How do substituent positions (4-Br vs. 5-F) influence reactivity and stability in synthetic intermediates?

  • Methodology : Comparative studies using analogs (e.g., 4-Cl, 5-F vs. 5-Br, 4-F) reveal steric/electronic effects. Bromine at position 4 increases steric hindrance, slowing nucleophilic attacks but stabilizing intermediates via inductive effects. Fluorine at position 5 enhances aromatic ring polarization, directing electrophiles to meta positions .

Q. What strategies mitigate by-product formation during multi-step synthesis?

  • Methodology : By-products (e.g., over-reduced or dihalogenated species) are minimized by:

  • Stepwise halogenation : Introduce Br before F to avoid competing reactions .
  • Protecting groups : Temporarily block the hydroxyl group during fluorination .
  • Microwave-assisted synthesis : Accelerate reaction rates, reducing decomposition .

Key Challenges and Solutions

  • Stereochemical Purity : Use chiral auxiliaries or enzymatic methods to resolve racemates .
  • By-Product Control : Optimize stoichiometry (e.g., 1.1 eq Selectfluor) and reaction time .
  • Data Reproducibility : Cross-validate spectral assignments with computational tools (e.g., ACD/Labs NMR predictor) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.